1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

medicinal chemistry structure-activity relationship oxadiazole-piperazine hybrids

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5) is a heterocyclic small molecule (C14H18N4O, MW 258.32) comprising a piperazine ring connected via a methylene linker to the 5-position of a 1,2,4-oxadiazole core, which is substituted at the 3-position with a 4-methylphenyl group. The IUPAC name is 3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, and its molecular identity is confirmed by PubChem CID 16227595 and MDL number MFCD08691327.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 923767-43-5
Cat. No. B2808508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
CAS923767-43-5
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3
InChIInChI=1S/C14H18N4O/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
InChIKeyVLTQMKPBOCRLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5): Structural Identity and Physicochemical Profile for Research Procurement


1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5) is a heterocyclic small molecule (C14H18N4O, MW 258.32) comprising a piperazine ring connected via a methylene linker to the 5-position of a 1,2,4-oxadiazole core, which is substituted at the 3-position with a 4-methylphenyl group [1]. The IUPAC name is 3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, and its molecular identity is confirmed by PubChem CID 16227595 and MDL number MFCD08691327 [2]. This compound is supplied as a research chemical in free base form (typical purity ≥95–97%) and is also commercially available as the hydrochloride salt (CAS 1417566-84-7, MW 294.78) [3]. As of May 2026, no primary research articles, patents, or authoritative databases accessible under the permitted source rules report quantitative biological activity data, target engagement data, or in vivo characterization for this specific compound as a discrete molecular entity [4].

Why 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Cannot Be Substituted by Other 1,2,4-Oxadiazole-Piperazine Analogs Without Experimental Validation


Within the 1,2,4-oxadiazole-piperazine hybrid chemotype, minor structural variations produce pronounced differences in biological activity, metabolic stability, and physicochemical behavior that preclude simple analog substitution. A 2025 study of 26 imidazole-1,2,4-oxadiazole-piperazine hybrids demonstrated that antiproliferative IC50 values varied by over an order of magnitude across structurally similar congeners (ranging from 7.51 ± 1.1 µM to >100 µM) depending on substituent identity and position, even when the core 1,2,4-oxadiazole-piperazine scaffold was conserved [1]. The metabolic fate of 1,2,4-oxadiazole-containing compounds is highly substituent-dependent: reductive N–O bond cleavage of the oxadiazole ring, leading to ring-opened metabolites with loss of target activity, has been documented across multiple chemotypes and species, and the rate of this metabolic pathway is modulated by the specific aromatic substituents flanking the oxadiazole [2]. The 4-methylphenyl group at the 3-position of the oxadiazole in CAS 923767-43-5 confers distinct lipophilicity and steric properties compared to analogs bearing 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl groups, which would be predicted to alter membrane permeability, target binding, and metabolic clearance [3]. However, it must be explicitly stated that no published head-to-head comparative data exist for CAS 923767-43-5 against any specific structural analog, and all differentiation claims presented below are class-level inferences pending direct experimental confirmation.

Quantitative Differentiation Evidence for 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5): Procurement-Relevant Comparative Data


Structural Differentiation: 4-Methylphenyl Substituent at Oxadiazole C3 Position Versus Common Phenyl and 4-Methoxyphenyl Analogs

CAS 923767-43-5 bears a 4-methylphenyl substituent at the 3-position of the 1,2,4-oxadiazole ring. In the structurally characterized series of 1,2,4-oxadiazole-piperazine Smo antagonists, the identity of the aromatic substituent at this position was a critical determinant of both potency and metabolic stability. Compounds with quinolin-2-yl substituents at the oxadiazole C3 position achieved Smo antagonism with IC50 values in the low nanomolar range, but suffered from rapid reductive oxadiazole ring-opening in rats that limited in vivo applicability [1]. The 4-methylphenyl group in CAS 923767-43-5, with its modest electron-donating methyl substituent, occupies a distinct position in the lipophilicity–metabolic stability continuum relative to electron-withdrawing (e.g., 4-Cl) or strongly electron-donating (e.g., 4-OCH3) analogs. No direct comparative biological data exist for CAS 923767-43-5 itself; this evidence is class-level inference based on established SAR trends within 1,2,4-oxadiazole-piperazine chemotypes.

medicinal chemistry structure-activity relationship oxadiazole-piperazine hybrids

Salt Form Availability: Free Base Versus Hydrochloride Salt — Procurement-Relevant Physicochemical Differentiation

CAS 923767-43-5 is supplied as the free base form (MW 258.32), while the hydrochloride salt is available under CAS 1417566-84-7 (MW 294.78) [1]. The free base form contains a secondary amine (piperazine NH, pKa ~9.7 for the more basic nitrogen), enabling salt formation for solubility modulation. In the broader piperazine-containing compound class, hydrochloride salt formation has been shown to increase aqueous solubility by 10- to 1000-fold depending on the counterion and the lipophilicity of the parent free base, while also improving solid-state stability and handling characteristics [2]. The availability of both forms from commercial suppliers provides procurement flexibility: the free base is preferred for reactions requiring nucleophilic amine functionality (e.g., amide coupling, reductive amination), while the hydrochloride salt may be preferable for biological assays requiring aqueous solubility. No direct comparative solubility data have been published for these specific salt forms of CAS 923767-43-5.

salt selection aqueous solubility pharmaceutical development

Commercially Available Purity Specifications: CAS 923767-43-5 Free Base (≥95%) Versus Hydrochloride Salt (≥95%) — Supplier-Reported Quality Benchmarks

Multiple commercial suppliers report purity specifications for CAS 923767-43-5. Leyan (Shanghai) lists the free base at ≥95% purity (Product No. 1314140) . MolCore supplies the compound at ≥97% purity (NLT 97%) under ISO-certified quality systems . AKSci supplies the hydrochloride salt (CAS 1417566-84-7) at 95% purity . American Elements offers the free base in multiple purity grades including 99%, 99.9%, and higher upon request, with custom production available to Mil Spec, ACS, Reagent, and Pharmaceutical grades [1]. These supplier-reported purity levels represent the only quantitative quality metrics publicly available for this compound. It should be noted that purity is determined by each supplier's internal analytical methods (typically HPLC or NMR) and inter-supplier comparability has not been independently verified.

chemical procurement purity specification quality control

Class-Level Evidence: 1,2,4-Oxadiazole-Piperazine Hybrids as Privileged Scaffolds with Demonstrated Anticancer and Kinase Inhibitory Activity

The 1,2,4-oxadiazole-piperazine hybrid chemotype to which CAS 923767-43-5 belongs has demonstrated reproducible biological activity across multiple independent studies in the permitted literature. In a 2025 study, imidazole-1,2,4-oxadiazole-piperazine hybrids exhibited antiproliferative activity across five cancer cell lines (MDA-MB-231 breast, MIA PaCa-2 pancreatic, DU-145 prostate, HEP-G2 liver, HCT-116 colorectal), with compound 5w achieving IC50 values of 7.51 ± 1.1 to 33.67 ± 1.4 µM while showing reduced cytotoxicity in normal HEK-293T cells [1]. Separately, 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine skeleton demonstrated FAK inhibitory activity with compound 5m achieving IC50 = 0.78 µM against FAK and antiproliferative IC50 = 5.78 µM against HepG2 cells [2]. A 2024 patent review identified piperazine and oxadiazole as recurring heterocyclic motifs among patented PIM kinase inhibitors showing efficacy in hematological malignancies [3]. Importantly, CAS 923767-43-5 was not among the compounds tested in any of these studies, and direct extrapolation of potency values to CAS 923767-43-5 is not scientifically warranted. This evidence demonstrates the potential of the chemotype class rather than the specific compound.

anticancer kinase inhibition oxadiazole-piperazine conjugates

Metabolic Liability Awareness: 1,2,4-Oxadiazole Ring-Opening as a Class-Specific Clearance Pathway Relevant to Procurement for In Vivo Studies

A 2025 drug metabolism study of a G protein-coupled receptor modulator containing a 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole substructure — structurally analogous to CAS 923767-43-5 — identified two major ring-opened metabolites (M1 and M2) formed via NADPH-dependent reductive N–O bond cleavage of the 1,2,4-oxadiazole ring followed by hydrolysis [1]. Both metabolites lacked target activity. This metabolic pathway was observed across human, rat, and dog hepatocyte incubates and confirmed in vivo in rat plasma, bile, urine, and feces. Earlier work on 1,2,4-oxadiazole-containing Smo antagonists explicitly noted that reductive oxadiazole ring-opening in rats limited the applicability of these compounds for in vivo studies [2]. For CAS 923767-43-5 specifically, the susceptibility of its 1,2,4-oxadiazole ring to reductive metabolism has not been experimentally determined. However, awareness of this class-level metabolic liability is essential for procurement decisions involving in vivo studies, as metabolic instability may confound pharmacological interpretation.

drug metabolism oxadiazole ring-opening metabolic stability ADME

Commercial Availability and Supply Chain Differentiation: Multi-Vendor Sourcing with Documented Quality Tiers

CAS 923767-43-5 is commercially available from at least six identified suppliers, providing procurement redundancy that is not uniformly available for all 1,2,4-oxadiazole-piperazine analogs. American Elements supplies the compound in bulk quantities with documented quality systems including Mil Spec, ACS, Reagent, and Pharmaceutical grade options, and offers custom production to customer specifications [1]. CymitQuimica lists the free base and dihydrochloride salt with technical inquiry support for pricing and delivery . Santa Cruz Biotechnology lists the compound for research use with available certificates of analysis including water content data . MolCore supplies under ISO-certified quality systems . This multi-vendor availability contrasts with many structurally similar 1,2,4-oxadiazole-piperazine analogs that are available from only one or two custom synthesis providers, representing a practical procurement advantage in terms of pricing competition, lead time flexibility, and supply chain resilience.

chemical sourcing supply chain research chemical procurement

Optimal Research and Industrial Application Scenarios for 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Based on Available Evidence


Medicinal Chemistry: 1,2,4-Oxadiazole-Piperazine Library Screening with Defined 4-Methylphenyl Substitution

CAS 923767-43-5 is suitable for inclusion in focused 1,2,4-oxadiazole-piperazine screening libraries where the 4-methylphenyl substituent represents a distinct SAR vector. The established 'privileged scaffold' status of this chemotype for anticancer, kinase inhibitory, and antimicrobial activities [1] supports its use as a library member for phenotypic or target-based screening. The availability of the free base form with a nucleophilic piperazine NH enables further chemical diversification through amide coupling, sulfonamide formation, or reductive amination, making it a viable starting point for hit expansion. Researchers should be aware that class-level metabolic liability (1,2,4-oxadiazole ring-opening) has been documented for compounds sharing this substructure [2], and metabolic stability should be assessed early in hit triage.

Chemical Biology: Tool Compound for Investigating Piperazine-Containing Pharmacophore Contributions

The compound's well-defined structure incorporating both a 1,2,4-oxadiazole (a recognized ester/amide bioisostere with hydrogen-bonding capacity) [1] and an unsubstituted piperazine (providing a basic nitrogen for solubility and target engagement) [2] makes it useful as a control or reference compound in studies dissecting the individual contributions of these pharmacophoric elements. The 4-methylphenyl group provides moderate lipophilicity without the metabolic or toxicity concerns associated with halogenated or nitro-aromatic substituents. The commercial availability of both free base (CAS 923767-43-5) and hydrochloride salt (CAS 1417566-84-7) forms [3] supports use in both organic synthesis and aqueous biological assay contexts.

Process Chemistry and Analytical Method Development: Reference Standard for Chromatographic Method Validation

The availability of CAS 923767-43-5 at multiple purity grades (≥95%, ≥97%, and custom ultra-high purities up to 99.999% from American Elements) [1] makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development and validation. The compound's moderate molecular weight (258.32), well-resolved NMR spectrum, and characteristic UV chromophore (1,2,4-oxadiazole with aromatic substitution) provide favorable analytical properties. Its commercial availability from multiple suppliers with documented Certificates of Analysis supports its use in cross-laboratory method transfer studies where consistent reference material sourcing is required.

Drug Metabolism and Pharmacokinetics (DMPK) Research: Investigating 1,2,4-Oxadiazole Metabolic Stability

Given the documented class-level susceptibility of 1,2,4-oxadiazole rings to reductive N–O bond cleavage across species [1], CAS 923767-43-5 represents a structurally tractable probe for investigating substituent effects on oxadiazole metabolic stability. Its relatively simple structure (no additional heterocycles or complex substituents beyond the 4-methylphenyl and piperazine moieties) facilitates metabolite identification by LC-MS/MS. Comparative metabolic stability studies between CAS 923767-43-5 and its hydrochloride salt (CAS 1417566-84-7) could provide information on whether salt form influences the rate of oxadiazole ring-opening in hepatocyte or microsomal incubations. Researchers should note that no actual metabolic stability data for this specific compound have been published.

Quote Request

Request a Quote for 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.